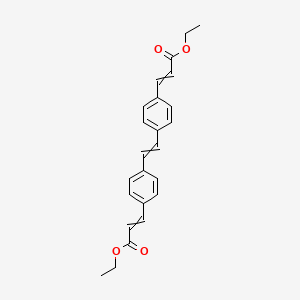
5-Chloro-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of indole derivatives often involves cyclization followed by dehydrative aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of indole derivatives can lead to the formation of various oxidized products .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, indene derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents . The unique structural features of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. Indene derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile and 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl- . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- lies in its specific substituents and the resulting properties.
Properties
CAS No. |
58138-39-9 |
|---|---|
Molecular Formula |
C10H4ClNO2 |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
5-chloro-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-5-1-2-6-7(3-5)10(14)8(4-12)9(6)13/h1-3,8H |
InChI Key |
JSZIWAQQPWVFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
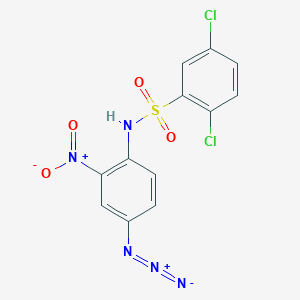
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
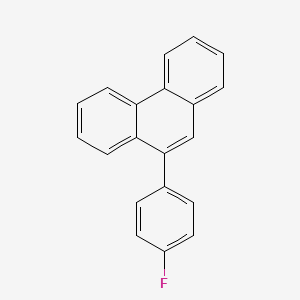
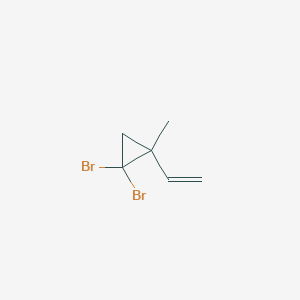
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
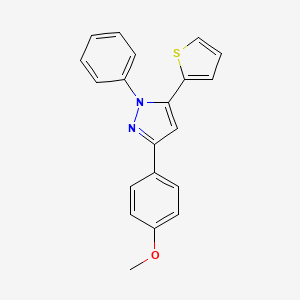
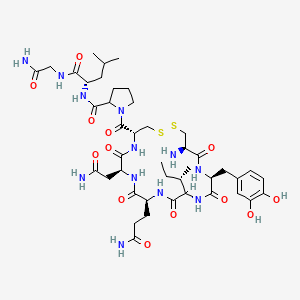
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

